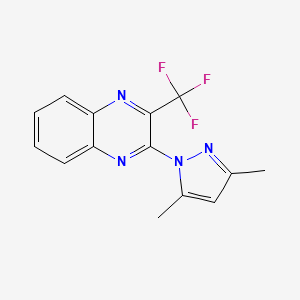
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a synthetic heterocyclic compound that has been studied for its potential applications in a variety of fields. This compound is a derivative of quinoxaline and is characterized by its trifluoromethyl group and pyrazol-1-yl moiety. It is a colorless solid that is soluble in organic solvents and has a melting point of 103-105°C.
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline and its derivatives, including the specified compound, are significant in various scientific applications. They are used as dyes, pharmaceuticals, and antibiotics, demonstrating a wide range of chemical and biological activities. Some studies have explored the antitumoral properties of quinoxaline compounds. Their formation can occur through condensation processes, with substituted derivatives arising from various reactions involving α-ketonic acids, α-chlorketones, and others (Aastha Pareek and Dharma Kishor, 2015).
Synthetic Applications
Quinoxaline reacts with other organic compounds like 3-methyl-1-phenylpyrazol-5-one, yielding various derivatives. These reactions often occur at room temperature and can result in compounds like methylene-bis derivatives and tetrakis derivatives. Such chemical processes are crucial for synthesizing new compounds with potential applications in material science and drug development (Y. Azev et al., 2012).
Catalysis and Ligand Properties
Quinoxaline compounds, including the specified chemical, have been investigated for their role as catalyst ligands. These compounds exhibit unique properties that make them suitable for use in catalytic processes, which are vital in chemical synthesis and industrial applications (P. Graham et al., 2000).
Corrosion Inhibition
Quinoxaline derivatives have shown promising results as corrosion inhibitors for metals like mild steel in acidic environments. This application is particularly relevant in industrial settings where metal corrosion can be a significant challenge (V. Saraswat and M. Yadav, 2020).
Potential in Optoelectronics
Studies have shown that pyrazoloquinoline derivatives, which are related to the specified compound, exhibit efficient fluorescence properties. These properties make them suitable for applications in light-emitting devices and other optoelectronic applications (Linping Mu et al., 2010).
Antibacterial and Antifungal Activities
Certain pyrazoline and pyrazole derivatives of quinoxaline have demonstrated antimicrobial activities. This aspect of quinoxaline chemistry opens up possibilities for their use in developing new antibacterial and antifungal agents (S. Y. Hassan, 2013).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNABOADDGMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


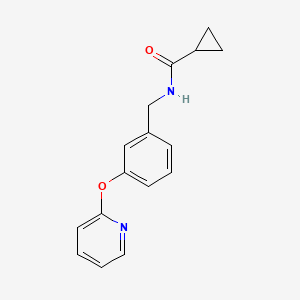
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
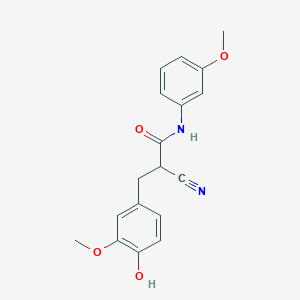
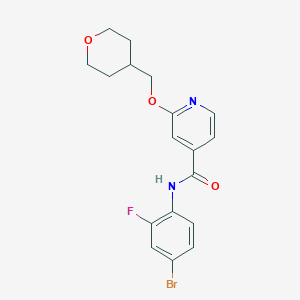
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
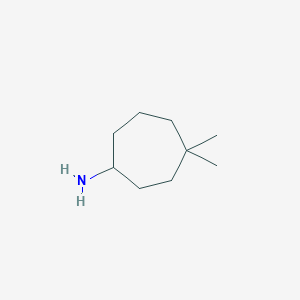
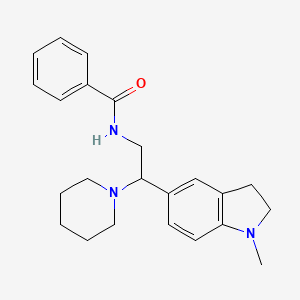
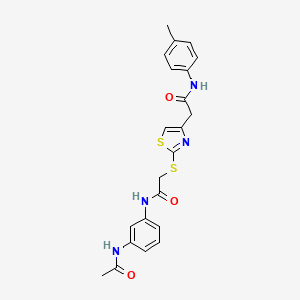
![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)


![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)